![molecular formula C16H15N5 B3038031 (2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile CAS No. 7014-14-4](/img/structure/B3038031.png)
(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Compounds
Synthesis of Pyridazines and Phthalazines : Al-Mousawi et al. (2008) reported the synthesis of various compounds like 5-methyl-3-oxo-2-phenyl-6-phenylazo-2,3-dihydropyridazine-4-carbonitrile, which is derived from the reaction of formazans with ethyl cyanoacetate, leading to the production of aminothienopyridazinones and aminophthalazines (Al-Mousawi et al., 2008).
Structural and Photophysical Characterization : Chin et al. (2010) conducted a study on the synthesis, X-ray structure analysis, and photophysical characterization of a related compound, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine. This study provided insights into the structure and excited state transitions of the compound (Chin et al., 2010).
Reactivity and Mechanism Studies
Investigation of Isomer Formation : Jollimore et al. (1996) explored the effect of ortho and para substituents on the formation of E and Z isomers of arylhydrazones obtained from diazonium coupling, which is relevant to understanding the reactivity and configuration of such compounds (Jollimore et al., 1996).
Electrochemical Modification and Analysis : The study by Cline et al. (2009) on the electrochemical modification of glassy carbon electrodes with diazonium ions provides insight into the utility of such compounds in modifying electrode surfaces for various applications (Cline et al., 2009).
Application in Synthesis of Heterocycles
Synthesis of Pyrimidines and Pyrazoles : Tirlapur and Noubade (2010) demonstrated the synthesis of new pyrimidines and pyrazoles derivatives from 4-aminotoluidine and ethyl acetoacetate, highlighting the use of such compounds in the creation of biologically active molecules (Tirlapur & Noubade, 2010).
Cyclopropanation and Cyclopropenation Reactions : Hock et al. (2017) discussed the use of diazo acetonitrile in iron-catalyzed cyclopropanation and cyclopropenation reactions, which are crucial in organic synthesis (Hock et al., 2017).
Eigenschaften
IUPAC Name |
1-cyano-N'-(4-methylanilino)-N-(4-methylphenyl)iminomethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-12-3-7-14(8-4-12)18-20-16(11-17)21-19-15-9-5-13(2)6-10-15/h3-10,18H,1-2H3/b20-16+,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGVMZLBOOGORA-TUPWHSGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)N=NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/N=NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,6R,8S,9S,10R,12R,13R,16R)-8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B3037949.png)

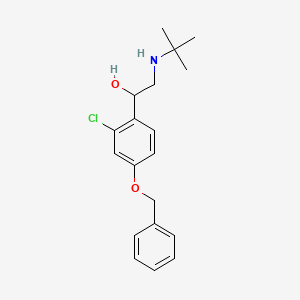
![1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine](/img/structure/B3037952.png)
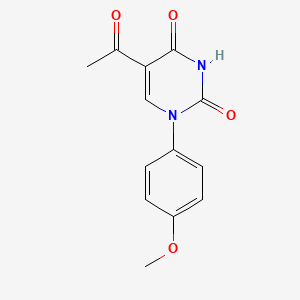
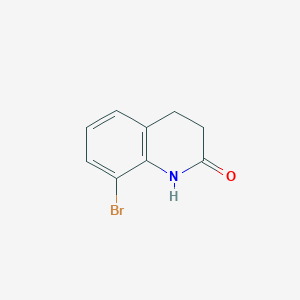

![5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B3037960.png)
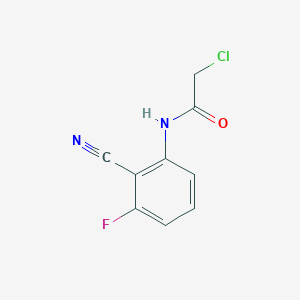
![5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3037962.png)
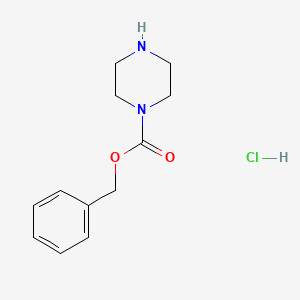
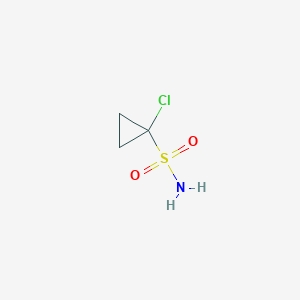
![(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3037965.png)
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime](/img/structure/B3037969.png)